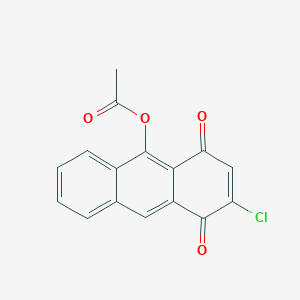
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydroanthracene with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
3-Chloro-1,4-dioxo-1,4-dihydroanthracene+Acetic anhydride→3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives.
Scientific Research Applications
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxo-1,4-dihydroanthracene: Lacks the chlorine and acetate groups but shares the core anthraquinone structure.
2-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate: Similar structure with a chlorine atom at a different position.
9,10-Anthraquinone: A simpler anthraquinone derivative without the chlorine and acetate groups.
Uniqueness
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is unique due to the presence of both chlorine and acetate groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
579492-01-6 |
|---|---|
Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
(3-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)6-11-14(16)13(19)7-12(17)15(11)20/h2-7H,1H3 |
InChI Key |
QVJMVHDSBQTRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C(=CC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


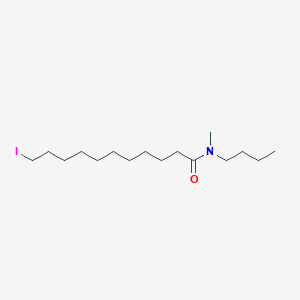
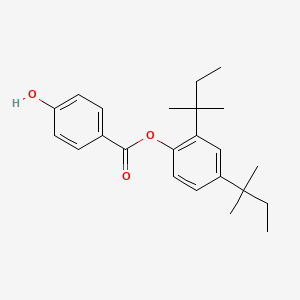
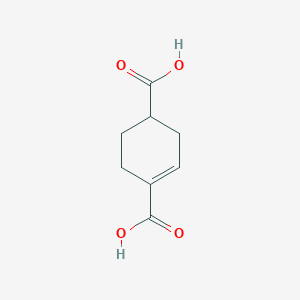
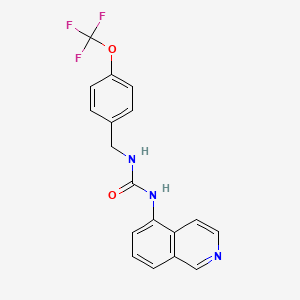
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
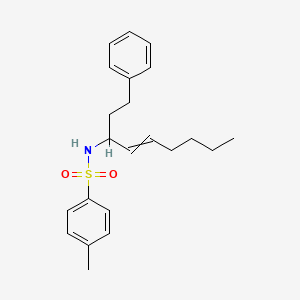
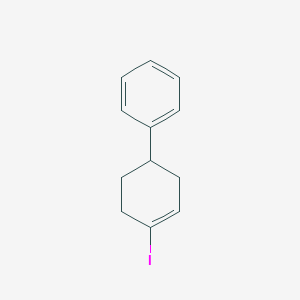
![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
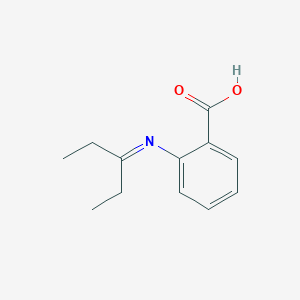
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
